

An In-depth Technical Guide to (Perfluorocyclohexyl)methanol: Chemical Structure and Isomers

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Compound of Interest

Compound Name: (Perfluorocyclohexyl)methanol

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This technical guide provides a comprehensive overview of the chemical structure, isomers, and physicochemical properties of **(perfluorocyclohexyl)methanol**. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related fluorinated cyclohexanes to provide a thorough understanding of its expected chemical behavior and characteristics.

Chemical Structure

(Perfluorocyclohexyl)methanol, with the chemical formula $C_7H_3F_{11}O$, consists of a perfluorinated cyclohexane ring attached to a methanol group.^[1] The systematic IUPAC name is (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methanol. The fluorine atoms replace all hydrogen atoms on the cyclohexane ring except for the carbon atom bonded to the hydroxymethyl group.

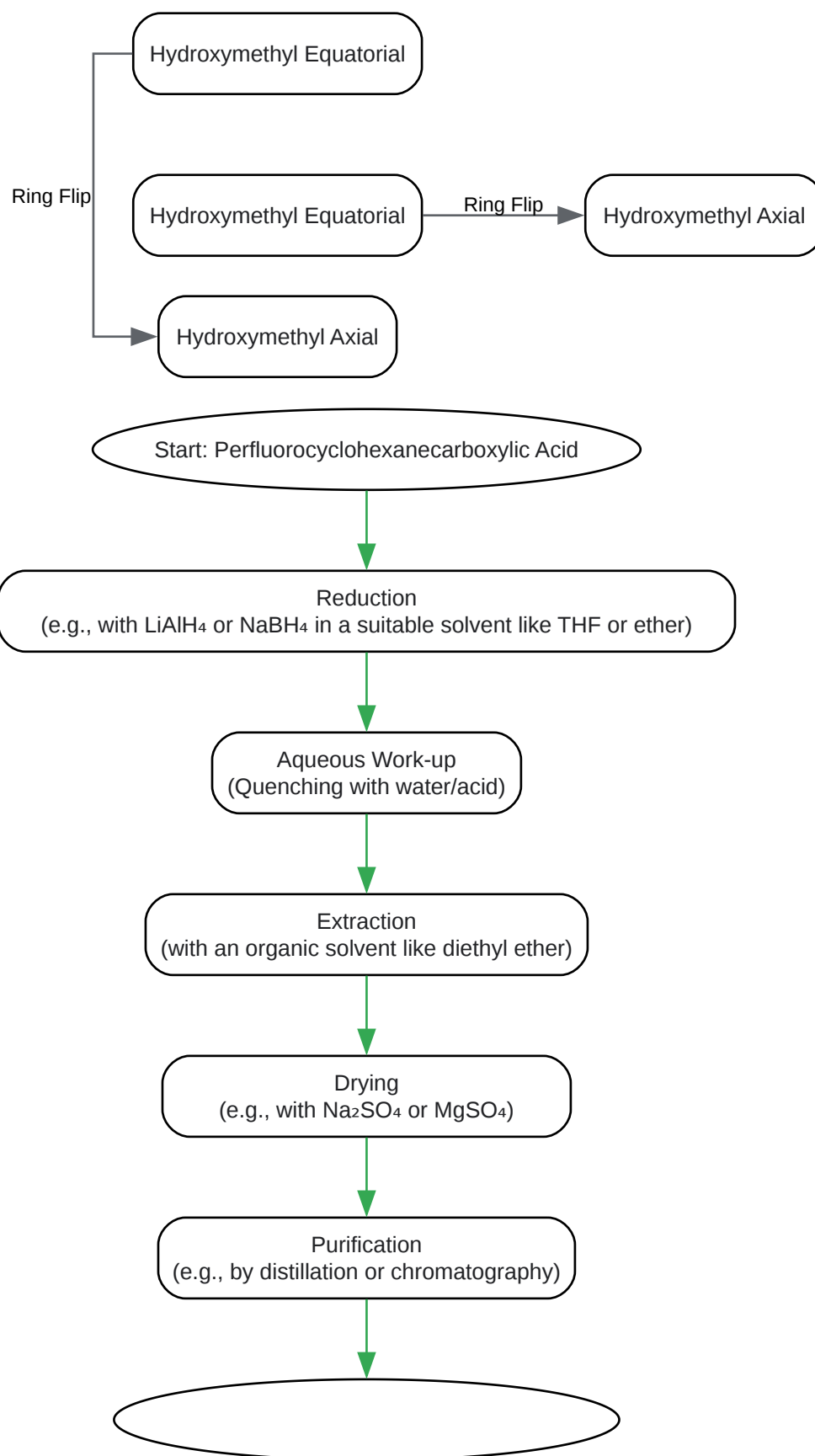
The chemical structure can be visualized as follows:

Figure 1: 2D Chemical Structure of **(Perfluorocyclohexyl)methanol**.

Isomers of (Perfluorocyclohexyl)methanol

Substituted cyclohexanes, including perfluorinated derivatives, exist as conformational isomers, with the chair conformation being the most stable. For a monosubstituted cyclohexane like **(perfluorocyclohexyl)methanol**, the substituent (the hydroxymethyl group) can be in either an axial or an equatorial position.

Furthermore, the single hydrogen atom on the cyclohexane ring relative to the hydroxymethyl group can be arranged in a cis or trans configuration with respect to the hydroxymethyl group. This gives rise to diastereomers.



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References

- 1. (Perfluorocyclohexyl)methanol | CymitQuimica [cymitquimica.com]
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